Head-to-Head Comparison of Discontinuation Syndrome Risk: Fluoxetine vs. Sertraline and Paroxetine
In a randomized clinical trial directly comparing fluoxetine, sertraline, and paroxetine, patients whose fluoxetine therapy was interrupted experienced significantly fewer discontinuation-emergent adverse events than those on sertraline or paroxetine. This is a direct, clinically meaningful differentiator [1].
| Evidence Dimension | Rate of discontinuation-emergent adverse events after therapy interruption |
|---|---|
| Target Compound Data | Fewer events reported |
| Comparator Or Baseline | Sertraline and Paroxetine |
| Quantified Difference | p < 0.001 for both comparisons |
| Conditions | Randomized clinical trial (n=242) with a 5-8 day interruption period following 8 weeks of treatment. |
Why This Matters
This data directly supports the selection of fluoxetine over other short-half-life SSRIs in research or clinical protocols where minimizing discontinuation syndrome is a critical design parameter, reducing confounding variables in studies requiring drug washout or cessation.
- [1] Rosenbaum JF, Fava M, Hoog SL, Ascroft RC, Krebs WB. Selective serotonin reuptake inhibitor discontinuation syndrome: a randomized clinical trial. Biol Psychiatry. 1998 Jul 15;44(2):77-87. View Source
